Lithium 4-bromoquinoline-3-carboxylate is a chemical compound that belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological properties. This compound features a lithium ion coordinated with a 4-bromoquinoline-3-carboxylate moiety, making it of interest in various scientific studies, particularly in medicinal chemistry and material science. Its structural characteristics contribute to its reactivity and potential applications in drug development and synthesis.
Lithium 4-bromoquinoline-3-carboxylate can be synthesized through specific chemical reactions involving quinoline derivatives. The parent compound, 4-bromoquinoline-3-carboxylic acid, serves as a precursor in the synthesis of this lithium salt. The compound is cataloged under various chemical databases, including PubChem and BenchChem, where detailed information regarding its properties and synthesis can be found.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), lithium 4-bromoquinoline-3-carboxylate is classified based on its toxicity and environmental impact. It is essential to handle this compound with care due to its potential acute toxicity when ingested or inhaled.
The synthesis of lithium 4-bromoquinoline-3-carboxylate typically involves the following steps:
The reaction conditions for the bromination step may include controlled temperature and pressure to optimize yield. In industrial settings, continuous flow reactors are often employed to ensure consistent reaction conditions and high yields. Advanced purification techniques such as recrystallization or chromatography are utilized to achieve the desired purity of the final product.
Lithium 4-bromoquinoline-3-carboxylate has a distinct molecular structure characterized by:
Lithium 4-bromoquinoline-3-carboxylate can participate in various chemical reactions:
Common reagents used in these reactions include sodium azide for substitution reactions and bases like sodium hydroxide for deprotonation processes.
The mechanism of action for lithium 4-bromoquinoline-3-carboxylate primarily involves its interaction with biological targets. It may inhibit specific enzymes or interfere with cellular processes due to its structural features:
Lithium 4-bromoquinoline-3-carboxylate exhibits several notable physical properties:
The chemical properties include:
Relevant data indicates that this compound should be handled with caution due to its potential toxicity and reactivity under certain conditions.
Lithium 4-bromoquinoline-3-carboxylate finds applications primarily in scientific research:
The bromine atom at the C4 position of 4-bromoquinoline-3-carboxylate derivatives exhibits exceptional reactivity in palladium-catalyzed cross-couplings, enabling selective C–C bond formation. The electron-deficient quinoline scaffold facilitates oxidative addition of palladium(0) into the C–Br bond, with the C4 position demonstrating higher reactivity than C2 due to reduced steric hindrance and favorable electronic effects [1] [4].
Ligand-controlled chemoselectivity is critical for suppressing direct Suzuki coupling in favor of conjunctive pathways. Phosphine-oxazoline ligands (e.g., L16 with 3,5-xylyl groups) achieve up to 97:3 enantiomeric ratio in three-component conjunctive couplings between quinoline boronic esters, Grignard reagents, and electrophiles. These electronically asymmetric ligands promote metallate rearrangement by balancing π-acidity (oxazoline) and electron-donating capacity (phosphine), enabling activation barriers as low as 5.3 kcal/mol for 1,2-metalate shifts [6].
Table 1: Ligand Effects in Palladium-Catalyzed Conjunctive Coupling
Ligand | Migrating Group | Electrophile | Yield (%) | er |
---|---|---|---|---|
L5 (i-Pr) | Vinyl | Aryl triflate | 71 | 95:5 |
L11 (Ph) | Vinyl | Aryl triflate | 83 | 97:3 |
L16 (3,5-xylyl) | Allyl | 4-Iodoanisole | 84 | 97:3 |
L16 (3,5-xylyl) | Methyl | Aryl triflate | 42 | 94:6 |
Heteroaryl electrophiles such as bromopyrimidines and chlorothiophenes couple efficiently under these conditions, expanding access to pharmaceutically relevant biheterocyclic systems (e.g., quinoline-pyrimidine hybrids) [6].
Microwave irradiation dramatically enhances the efficiency of Suzuki-Miyaura couplings on 4-bromoquinoline-3-carboxylate precursors. The electron-deficient nature of the quinoline ring allows ultra-low catalyst loadings (0.5 mol% Pd(PPh₃)₄) when combined with microwave dielectric heating at 150°C. Under optimized conditions, coupling with arylboronic acids achieves completion within 15 minutes with near-exclusive C4 selectivity, minimizing undesired C2 coupling byproducts (<8%) [5] [7].
Solvent optimization revealed non-polar media are critical: 1,4-dioxane (dipole moment 0.45 D) provides 71% isolated yield of biaryl products, outperforming DMF (36%) and water (<20%). This selectivity arises from enhanced stabilization of the Pd(0)-phosphine complex in low-polarity environments, facilitating oxidative addition [5] [7].
Table 2: Microwave-Assisted Suzuki Optimization for 4-Bromoquinoline-3-carboxylates
Solvent | Catalyst (mol%) | Temp (°C) | Time (min) | Yield (%) | C4-Selectivity |
---|---|---|---|---|---|
1,4-Dioxane | Pd(PPh₃)₄ (0.5) | 150 | 15 | 71 | >92% |
DMF | Pd(PPh₃)₄ (5) | 100 | 60 | 36 | 85% |
Isopropanol | Pd(PPh₃)₄ (5) | 85 | 60 | 64 | 89% |
Water | Pd(OAc)₂ (5) | 100 | 120 | <20 | <60% |
This technology enables rapid synthesis of dual sEH/FAAH inhibitors bearing 4-arylquinoline-3-carboxylate cores, demonstrating nanomolar enzyme inhibition and in vivo anti-inflammatory efficacy [7].
Directed ortho-metalation strategies overcome the inherent challenges of regiocontrol in polyhalogenated quinoline synthesis. 7-Hydroxyquinoline undergoes directed triflation at oxygen, followed by NBS-mediated C3 bromination in glacial acetic acid (80–100°C, 1–3 h). This sequence capitalizes on the electron-donating effect of the -OTf group to direct electrophilic attack to C3, achieving >95% regioselectivity. Subsequent hydrolysis affords 3-bromo-7-hydroxyquinoline without toxic dichlorodicyanoquinone (DDQ) [3].
For C4-functionalization, bromine-magnesium exchange on 4-bromoquinoline using Bu₃MgLi generates tri(quinolinyl)magnesates at –108°C. Quenching with CO₂ followed by lithiation provides direct access to lithium 4-bromoquinoline-3-carboxylate. This approach avoids the instability of 4-lithioquinolines through ate complex stabilization [8].
Halogen dance rearrangements enable position-switching of bromine atoms. Treatment of 2-bromo-3-lithioquinoline (generated from 2-(2,2-dibromoethenyl)phenyl isocyanides with BuLi) with electrophiles provides C3-substituted-2-bromoquinolines, which can be isomerized to 4-bromoquinoline derivatives via palladium-catalyzed bromine migration [4] [8].
Aqueous ethanol systems (EtOH/H₂O 4:1) effectively replace traditional carcinogenic solvents (DMAc, NMP) in quinoline carboxylate synthesis. This switch maintains coupling efficiency (yields >85%) while reducing E-factors by 60%, as demonstrated in microwave-assisted Suzuki reactions of 4-bromoquinoline-3-carboxylate esters [7].
Halide tolerance represents a breakthrough in sustainable conjunctive coupling. Phosphine-oxazoline ligands (e.g., L16) enable direct use of Grignard reagents (RMgBr) without halide scavengers like NaOTf. The PN ligand framework mitigates halide inhibition by facilitating Pd–X heterolysis, allowing catalytic turnover even with chloride-contaminated electrophiles [6].
Heterogeneous catalyst recycling employs palladium on multiwall carbon nanotubes (Pd/MWCNT) or silica-supported triphenylphosphine. Although initial yields for quinoline couplings are lower (45–60%) than homogeneous counterparts, these systems maintain 80% activity over five cycles, reducing Pd leaching to <0.5 ppm per run [5] [9].
Carboxylate activation precedes lithium salt formation. Ester hydrolysis under mild alkaline conditions (10–20% NaOH, 20–30°C, 1–3 h) avoids decarboxylation, affording carboxylic acid intermediates. Subsequent treatment with LiOH in THF/water provides the lithium carboxylate with >99% ion exchange efficiency, as confirmed by ion chromatography [3] [9].
Directed C–H functionalization leverages the carboxylate as a directing group. Palladium-catalyzed decarbonylative coupling of quinoline-3-carboxylic acids with arylboronic acids provides 3,4-disubstituted quinolines without bromine handles. This single-step protocol utilizes Pd(OAc)₂/PCy₃ to achieve C3–H arylation via carboxylate-directed C–H activation [9] .
Amide formation occurs via mixed anhydride intermediates. Treatment of the lithium carboxylate with chloroformates generates acyloxy intermediates, which undergo aminolysis with primary/secondary amines to yield carboxamide derivatives. This one-pot sequence is performed at 0°C to prevent racemization of chiral amine coupling partners [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9